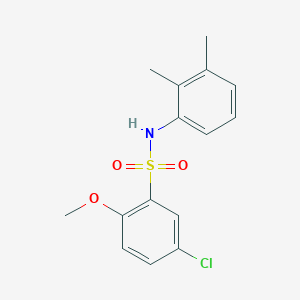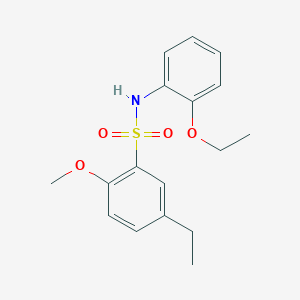
5-chloro-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is commonly referred to as CDMPB and has been studied extensively for its potential applications in treating various medical conditions.
作用機序
CDMPB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, CDMPB reduces the production of prostaglandins, which are responsible for pain and inflammation. CDMPB has also been shown to induce apoptosis (programmed cell death) in cancer cells, which contributes to its antitumor activity.
Biochemical and Physiological Effects:
CDMPB has been shown to have potent anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CDMPB has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
CDMPB is a promising candidate for the treatment of pain, inflammation, and cancer. However, its potential clinical applications are still being investigated, and further research is needed to determine its safety and efficacy in humans. CDMPB is also a relatively new compound, and its synthesis method may be challenging for some researchers.
将来の方向性
There are several future directions for research on CDMPB. One area of interest is the development of novel CDMPB analogs with improved pharmacological properties. Another area of interest is the investigation of CDMPB's potential applications in other medical conditions, such as autoimmune disorders and neurodegenerative diseases. Furthermore, the safety and efficacy of CDMPB in humans need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
合成法
The synthesis of CDMPB involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CDMPB. This method has been optimized to produce high yields of CDMPB with good purity.
科学的研究の応用
CDMPB has been extensively studied for its potential applications in treating various medical conditions. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. CDMPB has also been shown to have antitumor activity, making it a promising candidate for the treatment of various types of cancer.
特性
分子式 |
C15H16ClNO3S |
|---|---|
分子量 |
325.8 g/mol |
IUPAC名 |
5-chloro-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-5-4-6-13(11(10)2)17-21(18,19)15-9-12(16)7-8-14(15)20-3/h4-9,17H,1-3H3 |
InChIキー |
NRBZHRBSSSWXDL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C |
正規SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















